(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a propenamide group (a carbon-carbon double bond adjacent to a carboxamide group), and a 2,4-dichlorobenzoyl group (a benzene ring substituted with two chlorine atoms and a carbonyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The dichlorobenzoyl group would contribute to the polarity of the molecule, and the propenamide group could participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring, the dichlorobenzoyl group, and the propenamide group. The pyrrole ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The dichlorobenzoyl group could potentially undergo nucleophilic acyl substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .
Applications De Recherche Scientifique
Biological Screening and Analgesic Activity
Research has identified structural analogs of Celecoxib, a well-known anti-inflammatory drug, incorporating pyrrole heterocycles similar to the specified compound, which have shown potential as anti-inflammatory and analgesic agents. These compounds, including 2-[3-acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-3-(1H-indol-3-yl)-propionic acid, have been evaluated for their analgesic and anti-inflammatory activities, as well as their organ toxicity profiles in animal models. The findings suggest significant analgesic and anti-inflammatory properties, potentially mediated by spinal, peripheral, and anti-inflammatory mechanisms (Zlatanova et al., 2019).
Antagonistic Activity on Platelet Activating Factor
Compounds structurally related to the specified chemical have been investigated for their activity as antagonists of the platelet-activating factor (PAF), which is crucial in mediating various inflammatory processes. N-[4-(3-pyridinyl)butyl] 3-substituted propenyl carboxamide derivatives, including those with unsaturated bicyclic moieties, have shown effectiveness in PAF-binding assays and in inhibiting PAF-induced bronchoconstriction in animal models. This research underscores the potential of such compounds in treating conditions associated with PAF-mediated responses (Guthrie et al., 1989).
Anti-inflammatory and Analgesic Potency
Another line of research has focused on synthesizing and assessing 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids for their anti-inflammatory and analgesic capabilities. Some derivatives have been found to be as potent or even more potent than indomethacin, a standard anti-inflammatory drug, in various acute and chronic animal models. This highlights the therapeutic potential of these compounds in managing pain and inflammation (Muchowski et al., 1985).
Neuroprotective Effects
Cannabinoid agonists, including those structurally related to the specified compound, have shown neuroprotective effects in models of cerebral ischemia, such as reduced neuronal loss and infarct volume in rats. These effects suggest potential therapeutic applications in disorders resulting from cerebral ischemia, including stroke. The neuroprotection is believed to be mediated through cannabinoid receptors, pointing to a significant area of research for compounds with similar structures (Nagayama et al., 1999).
Modulation of Bladder Function
Research into the modulation of bladder function by prostaglandin EP3 receptors in the central nervous system has identified compounds, including EP3 antagonists with structures related to the specified compound, that can influence bladder rhythmic contraction and the visceromotor reflex response to urinary bladder distension. These findings suggest that such compounds could be useful in managing detrusor overactivity and associated pain in bladder disorders (Su et al., 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is the enzyme 2,4-dichlorobenzoyl-CoA reductase . This enzyme is characterized in Corynebacterium strains and plays a crucial role in the degradation pathway of 2,4-dichlorobenzoate .
Mode of Action
The compound likely interacts with its target enzyme through a process of reductive dehalogenation This process involves the removal of halogen atoms (in this case, chlorine) from the compound, facilitated by the enzyme
Biochemical Pathways
The compound is involved in the 2,4-dichlorobenzoate degradation pathway . This pathway is part of the aerobic biodegradation process of certain polychlorinated biphenyl (PCB) congeners, which are important environmental pollutants . The downstream effects of this pathway include the production of 4-chlorobenzoate and 4-hydroxybenzoate .
Result of Action
The result of the compound’s action is the degradation of 2,4-dichlorobenzoate, a key intermediate in the biodegradation of certain PCB congeners . This process helps in reducing the environmental impact of these pollutants.
Propriétés
IUPAC Name |
(E)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-19-15(21)6-4-12-7-10(9-20(12)2)16(22)13-5-3-11(17)8-14(13)18/h3-9H,1-2H3,(H,19,21)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADJACWMVFFPBQ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.